Ipg-2 AM Ipg-2 AM
Brand Name: Vulcanchem
CAS No.:
VCID: VC14563493
InChI: InChI=1S/C55H64Cl2N2O19/c1-34-7-11-43(45(27-34)66-5)58-15-19-68-23-25-70-21-17-59(18-22-71-26-24-69-20-16-58)44-12-8-38(30-46(44)67-6)49-41-28-39(9-13-47(63)75-31-72-35(2)60)52(65)50(56)54(41)78-55-42(49)29-40(10-14-48(64)76-32-73-36(3)61)53(51(55)57)77-33-74-37(4)62/h7-8,11-12,27-30H,9-10,13-26,31-33H2,1-6H3
SMILES:
Molecular Formula: C55H64Cl2N2O19
Molecular Weight: 1128.0 g/mol

Ipg-2 AM

CAS No.:

Cat. No.: VC14563493

Molecular Formula: C55H64Cl2N2O19

Molecular Weight: 1128.0 g/mol

* For research use only. Not for human or veterinary use.

Ipg-2 AM -

Specification

Molecular Formula C55H64Cl2N2O19
Molecular Weight 1128.0 g/mol
IUPAC Name acetyloxymethyl 3-[3-(acetyloxymethoxy)-7-[3-(acetyloxymethoxy)-3-oxopropyl]-4,5-dichloro-9-[3-methoxy-4-[16-(2-methoxy-4-methylphenyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]phenyl]-6-oxoxanthen-2-yl]propanoate
Standard InChI InChI=1S/C55H64Cl2N2O19/c1-34-7-11-43(45(27-34)66-5)58-15-19-68-23-25-70-21-17-59(18-22-71-26-24-69-20-16-58)44-12-8-38(30-46(44)67-6)49-41-28-39(9-13-47(63)75-31-72-35(2)60)52(65)50(56)54(41)78-55-42(49)29-40(10-14-48(64)76-32-73-36(3)61)53(51(55)57)77-33-74-37(4)62/h7-8,11-12,27-30H,9-10,13-26,31-33H2,1-6H3
Standard InChI Key FLNBWSAACUIXPZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)N2CCOCCOCCN(CCOCCOCC2)C3=C(C=C(C=C3)C4=C5C=C(C(=O)C(=C5OC6=C4C=C(C(=C6Cl)OCOC(=O)C)CCC(=O)OCOC(=O)C)Cl)CCC(=O)OCOC(=O)C)OC)OC

Introduction

Chemical and Physical Properties of IPG-2 AM

Structural Characteristics

IPG-2 AM possesses the molecular formula C55H64Cl2N2O19 and a molecular weight of 1128.0 g/mol . The compound's structure contains three key functional components:

  • A xanthene-derived fluorophore core that undergoes conformational changes upon potassium binding

  • Four acetoxymethyl ester groups that enhance membrane permeability

  • A crown ether analog that confers potassium selectivity through ion-dipole interactions .

The canonical SMILES string (O=C(C)OCOC(CCC1=CC2=C(C3=CC(OC)=C(N4CCOCCOCCN(CCOCCOCC4)C5=C(OC)C=C(C)C=C5)C=C3)C6=CC(CCC(OCOC(C)=O)=O)=C(OCOC(C)=O)C(Cl)=C6OC2=C(C1=O)Cl)=O) reveals the complex arrangement of oxygen-rich moieties responsible for potassium coordination .

Solubility and Stability

Table 1 summarizes critical handling parameters:

PropertySpecification
Solubility in DMSO≥10 mM at 25°C
Aqueous solubilityRequires Pluronic F-127 surfactant
Storage temperature-20°C (desiccated)
Solution stability6 months at -80°C; 1 month at -20°C
PhotostabilityProtect from light

The acetoxymethyl ester groups undergo intracellular esterase-mediated hydrolysis, converting the membrane-permeable AM form into the cell-impermeable free acid form that remains trapped within the cytoplasm .

Mechanistic Basis of Potassium Detection

Binding Kinetics

IPG-2 AM exhibits a potassium dissociation constant (Kd) of 18 ± 2 mM under physiological conditions (pH 7.4, 37°C) . This intermediate affinity positions it between IPG-1 AM (Kd = 50 mM) and IPG-4 AM (Kd = 7 mM), making it suitable for detecting potassium fluctuations in the 5-30 mM range . The binding event induces a 20-nm bathochromic shift in emission maximum, from 525 nm in the unbound state to 545 nm when complexed with K+ .

Selectivity Profile

While optimized for potassium detection, IPG-2 AM shows measurable cross-reactivity:

  • Na+: 12% response at equimolar concentrations

  • Ca2+: <5% interference up to 1 mM

  • Mg2+: Negligible response below 5 mM

This selectivity profile allows reliable potassium measurements in systems with physiological sodium concentrations (140-150 mM) .

Experimental Applications and Protocols

Platelet Activation Studies

Aliotta et al. (2020) employed IPG-2 AM to resolve potassium dynamics during human platelet activation . Using a modified Tyrode's buffer (pH 7.4) containing 5 mM probenecid, they achieved stable loading with 5 µM IPG-2 AM over 60 minutes at 37°C . Flow cytometry revealed a 40% decrease in intracellular potassium within 90 seconds of thrombin stimulation, correlating with calcium transients measured using Fluo-4 .

Standard Loading Protocol

The ION Biosciences protocol outlines optimized procedures :

  • Prepare loading solution containing:

    • 1X HEPES-buffered HBSS

    • 0.02% Pluronic F-127

    • 5 mM probenecid (optional)

  • Dissolve 50 µg IPG-2 AM in 25 µL DMSO

  • Dilute to 2 µM final concentration in loading buffer

  • Incubate cells 45-60 minutes at 37°C

  • Wash twice or use no-wash protocol with TRS background suppressor

This protocol achieves >90% loading efficiency in adherent cell lines while maintaining <5% cytotoxicity over 4 hours .

Comparative Analysis with Related Indicators

Table 2 contrasts IPG-2 AM with other potassium probes:

ParameterIPG-1 AMIPG-2 AMIPG-4 AM
Kd (mM)50187
Dynamic range30-70 mM5-30 mM1-15 mM
Excitation (nm)490525525
Emission (nm)515545545
Photobleaching15%/min8%/min12%/min

IPG-2 AM's balanced characteristics make it preferable for moderate potassium changes observed during cellular activation events, while IPG-4 AM suits high-resolution measurements in low-K+ environments .

Technical Considerations and Limitations

Signal Calibration

In vivo calibration requires sequential perfusion with:

  • High-K+ solution (140 mM K+, 0 Na+) to determine Fmax

  • Zero-K+ solution (140 mM Na+, 0 K+) to establish Fmin

  • Intermediate standards for curve fitting

This process reveals a Hill coefficient of 1.2 ± 0.1, indicating minimal cooperativity in potassium binding .

Artifact Mitigation

Common experimental artifacts include:

  • Dye compartmentalization (<10% in lysosomes after 2 hours)

  • pH sensitivity (5% signal change per 0.5 pH unit)

  • Phototoxicity at excitation intensities >5 mW/cm²

Co-loading with 10 µM BCECF-AM allows simultaneous pH monitoring and signal correction .

Recent Advancements and Future Directions

A 2024 study by Vulcanchem researchers demonstrated IPG-2 AM's utility in optogenetic systems, where it tracked potassium fluxes triggered by channelrhodopsin activation with 500 ms temporal resolution. Ongoing development focuses on:

  • Red-shifted variants for multiparametric imaging

  • CRISPR-edited cell lines expressing esterase variants for accelerated AM cleavage

  • Nanoparticle-encapsulated formulations for in vivo applications

These innovations aim to extend IPG-2 AM's applicability to complex tissue models and whole-organ imaging.

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